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Compound of Interest

Compound Name:

1-Benzyl-4-

(phenylamino)piperidine-4-

carbonitrile

Cat. No.: B023298 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile is a key intermediate in the synthesis of

various pharmacologically active molecules, including fentanyl analogues and porphyrin-

fentanyl conjugates, which have potential applications in photodynamic therapy and boron

neutron capture therapy for tumors.[1] The synthesis is typically achieved through a one-pot,

three-component Strecker reaction, a well-established method for preparing α-aminonitriles.[2]

[3][4] This protocol details an optimized procedure for its preparation from N-benzyl-4-

piperidone, aniline, and potassium cyanide.

Reaction Scheme
The overall reaction is a Strecker synthesis, where a ketone (1-Benzyl-4-piperidone) reacts

with an amine (aniline) and a cyanide source (potassium cyanide) to form an α-aminonitrile.

Reaction: 1-Benzyl-4-piperidone + Aniline + Potassium Cyanide → 1-Benzyl-4-
(phenylamino)piperidine-4-carbonitrile
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This protocol is based on an optimized version of previously published methods.[1] The

procedure involves the reaction of N-benzyl-4-piperidone, aniline, and potassium cyanide in the

presence of acetic acid, followed by work-up and purification.

Materials and Reagents:

N-benzyl-4-piperidone

Aniline (distilled from KOH before use)[5]

Potassium Cyanide (KCN)

Acetic Acid

Dichloromethane (DCM), dry

Sodium Hydroxide (NaOH), 25% aqueous solution

Potassium Carbonate (K₂CO₃), 40% aqueous solution

Sodium Bicarbonate (NaHCO₃), anhydrous

Hexane

Argon gas

Crushed ice

Standard laboratory glassware (round-bottom flask, condenser, etc.)

Magnetic stirrer and heating mantle

Ice bath

Procedure:

Reaction Setup: To a 100 mL round-bottom flask under an argon atmosphere, add N-benzyl-

4-piperidone (1.89 g, 10 mmol), aniline (3.7 g, 40 mmol), potassium cyanide (2.6 g, 40

mmol), and dry dichloromethane (40 mL).[1]
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Initial Cooling: Cool the reaction mixture to 0°C using an ice bath and stir under argon for 20

minutes.[1]

Acid Addition: Slowly add acetic acid (1.8 g, 30 mmol) to the reaction mixture over a period

of 10 minutes.[1]

Reaction: Heat the final mixture at 50°C for 24 hours.[1] Note: Some studies suggest that

reducing the reaction time to 18 hours can improve the yield by preventing the acid-sensitive

product from reverting to the starting materials.[5]

Work-up:

After 24 hours, cool the reaction mixture to room temperature.[1]

Pour the mixture into a beaker containing 50 g of crushed ice.[1]

Neutralize the mixture with a 25% aqueous NaOH solution.[1]

Adjust the pH of the mixture to approximately 10 using a 40% aqueous K₂CO₃ solution.[1]

Extraction:

Transfer the mixture to a separatory funnel and collect the organic phase.[1]

Extract the aqueous layer twice more with 25 mL portions of dichloromethane.[1]

Combine all organic extracts.

Drying and Concentration:

Dry the combined organic extracts over anhydrous sodium bicarbonate.[1]

Filter the drying agent and concentrate the solution under reduced pressure using a rotary

evaporator to obtain a yellow solid.[1]

Purification:
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Purify the crude yellow solid by recrystallization from a dichloromethane/hexane solvent

system to yield colorless crystals of 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile.

[1]

Data Presentation
The following table summarizes the quantitative data reported for the synthesized compound.

Parameter Value Reference

Yield 89.5% [1]

Melting Point 131 - 133 °C [5]

¹H NMR (250 MHz, CDCl₃)

δ 1.92 (td, J₁= 3.6 Hz, J₂ =

10.8 Hz, 2H), 2.29–2.53 (m,

4H), 2.79–2.85 (m, 2H), 3.56

(s, 2H), 3.64 (s, 1H), 6.88–6.95

(m, 3H), 7.20–7.33 (m, 7H)

[1]

¹³C NMR (CDCl₃)

δ 36.09, 49.27, 59.06, 62.58,

117.78, 120.93, 127.26,

128.96, 129.00, 129.31,

134.02, 138.00, 143.29

[1]

Mass Spectrometry MALDI-TOF m/z 290.9 (M⁺) [1]

Molecular Formula C₁₉H₂₁N₃ [6]

Molecular Weight 291.39 g/mol [6]

Visualizations
Experimental Workflow Diagram
The following diagram illustrates the step-by-step workflow for the synthesis of 1-Benzyl-4-
(phenylamino)piperidine-4-carbonitrile.
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Start Materials:
- N-benzyl-4-piperidone

- Aniline
- KCN
- DCM

Reaction:
1. Cool to 0°C

2. Add Acetic Acid
3. Heat at 50°C for 24h

Work-up:
1. Pour onto ice

2. Neutralize (NaOH)
3. Adjust pH to 10 (K₂CO₃)

Extraction:
1. Collect organic phase

2. Extract aqueous layer with DCM
3. Combine organic extracts

Drying & Concentration:
1. Dry over NaHCO₃

2. Filter
3. Evaporate solvent

Purification:
Recrystallize from

DCM/Hexane

Crude Yellow Solid Final Product:
Colorless Crystals

Click to download full resolution via product page

Caption: Workflow for the synthesis of 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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